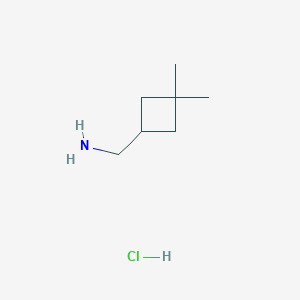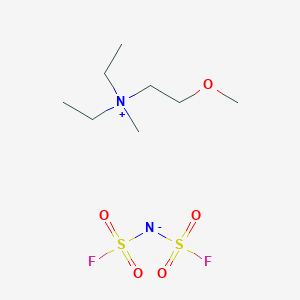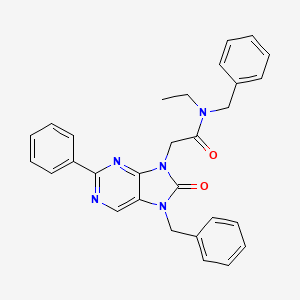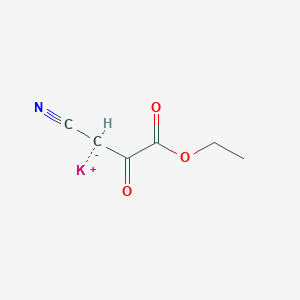![molecular formula C12H15ClN2O2 B1403732 Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride CAS No. 54906-23-9](/img/structure/B1403732.png)
Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride
Übersicht
Beschreibung
Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride, also known as Spiro-HCl, is a synthetic compound used in a variety of scientific research applications. It is a cyclic compound composed of a six-membered ring with a piperidine moiety attached to a benzoxazine ring. Spiro-HCl is a colorless solid that is soluble in water and other organic solvents. It has a melting point of 228-230°C, and a molecular weight of 351.9 g/mol.
Wissenschaftliche Forschungsanwendungen
Neurokinin Receptor Antagonists
Spiro compounds, including Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride , have been studied for their potential as neurokinin receptor antagonists. These compounds can bind to neurokinin receptors with high affinity, which is crucial in the modulation of various physiological processes, including pain perception and inflammation . The spiro structure provides a conformationally restricted equatorial phenyl group, which is essential for binding with the NK2 receptor .
Photochromic Materials
The spiro structure of this compound makes it a candidate for the development of photochromic materials. These materials change color when exposed to light, which can be useful in creating smart windows, optical data storage, and UV sensors . The unique molecular structure allows for the study of different merocyanine isomers, which are responsible for the photochromic properties .
Microtubule Assembly Inhibition
Spiro compounds have been isolated from marine fungi and have shown activity as inhibitors of microtubule assembly. This is particularly important in the study of cancer, as microtubule dynamics are crucial for cell division, and their inhibition can lead to apoptosis in cancer cells . The structure of these compounds provides a new avenue for the development of anticancer drugs .
Green Chemistry Synthesis
The compound’s structure allows for environmentally friendly synthesis methods, such as “on-water” reactions, which improve reaction efficiency and chemoselectivity. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .
Organocatalysis
Spiro[1,3-benzoxazine-2,4’-piperidin]-4(3H)-one hydrochloride can be used in organocatalytic reactions to construct biologically important scaffolds. These scaffolds, with contiguous quaternary stereogenic centers, are significant in the synthesis of complex organic molecules with high stereoselectivity .
Asymmetric Synthesis
The spiro structure is also valuable in asymmetric synthesis, providing a rigid framework that can lead to the creation of chiral centers. This is essential in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Spiroacetal Compounds
Spiroacetal compounds derived from spiro structures have been studied for their biological activities. These compounds exhibit a range of properties, including antimicrobial and antifungal activities, making them potential candidates for drug development .
Photoenergy Applications
The unique molecular structure of spiro compounds lends itself to applications in photoenergy, where they can be used in the design of organic photovoltaic cells. Their ability to undergo reversible structural changes upon light exposure makes them suitable for light-harvesting applications .
Eigenschaften
IUPAC Name |
spiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-11-9-3-1-2-4-10(9)16-12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJZQOAKJRQOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)C3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1403650.png)

![tert-Butyl 5-(benzyloxycarbonylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B1403652.png)
![5'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1403655.png)

![2-{[(2-Methylpropyl)sulfanyl]methyl}pyrrolidine hydrochloride](/img/structure/B1403659.png)
![3-[(4-Fluorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403661.png)





![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)